7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine atom at the 7th position, a methoxybenzyl group at the 4th position, and a dihydrobenzoxazepinone core structure
Preparation Methods
The synthesis of 7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Methoxybenzyl Substitution: The final step involves the substitution of the methoxybenzyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.
Scientific Research Applications
7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of novel materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
7-bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
4-bromo-7-methoxy-6-azaindole: This compound shares a similar bromine and methoxy substitution pattern but differs in its core structure.
7-bromo-4-methoxy-2-methyl-2H-indazole: This compound also contains a bromine and methoxy group but has an indazole core instead of a benzoxazepine core.
4-bromobenzotrifluoride: While this compound contains a bromine atom and a benzene ring, it lacks the complex benzoxazepine structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazepine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBFAVBBIZTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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